molecular formula C5H9ClOS B13582305 1-Chloro-4-(methylsulfanyl)butan-2-one CAS No. 953045-49-3

1-Chloro-4-(methylsulfanyl)butan-2-one

Cat. No.: B13582305
CAS No.: 953045-49-3
M. Wt: 152.64 g/mol
InChI Key: UQEKEGUCKSIGDU-UHFFFAOYSA-N
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Description

1-Chloro-4-(methylsulfanyl)butan-2-one is an organic compound with the molecular formula C5H9ClOS It is a chlorinated ketone with a methylsulfanyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(methylsulfanyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-2-one with methanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(methylsulfanyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

    Oxidation: 1-Chloro-4-(methylsulfinyl)butan-2-one, 1-Chloro-4-(methylsulfonyl)butan-2-one.

    Reduction: 1-Chloro-4-(methylsulfanyl)butan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-4-(methylsulfanyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-4-(methylsulfanyl)butan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications of the target molecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-Chloro-4-(methylsulfanyl)butan-2-one can be compared with other similar compounds, such as:

    1-Chloro-4-(methylsulfonyl)butan-2-one: Similar structure but with a sulfonyl group instead of a sulfanyl group, leading to different chemical reactivity and properties.

    1-Chloro-4-(methylthio)butan-2-one: Similar structure but with a thioether group, affecting its chemical behavior and applications.

Properties

CAS No.

953045-49-3

Molecular Formula

C5H9ClOS

Molecular Weight

152.64 g/mol

IUPAC Name

1-chloro-4-methylsulfanylbutan-2-one

InChI

InChI=1S/C5H9ClOS/c1-8-3-2-5(7)4-6/h2-4H2,1H3

InChI Key

UQEKEGUCKSIGDU-UHFFFAOYSA-N

Canonical SMILES

CSCCC(=O)CCl

Origin of Product

United States

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